molecular formula C15H13IO4S B12455712 Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate

Cat. No.: B12455712
M. Wt: 416.2 g/mol
InChI Key: QVNHOHCSFDFRCJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate (CAS 365543-01-7) is a chemical compound of significant interest in advanced materials science and pharmaceutical research . This synthetic small molecule features a unique structure combining a benzoate core with a vinyl-linked iodothiophene group. The presence of the iodine atom on the thiophene ring makes this compound a particularly valuable precursor for further chemical transformations, including cross-coupling reactions such as the Suzuki or Stille reactions, which are widely used to create more complex molecular architectures for drug discovery and organic electronic materials . Its structural motif, incorporating both phenolic hydroxyl groups and an extended conjugated system, suggests potential for investigation in the development of organic semiconductors, fluorescent probes, or as a scaffold in medicinal chemistry for probing biological pathways. Researchers can utilize this high-quality compound as a key building block in the synthesis of novel chemical entities or as a standard in analytical and development studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13IO4S

Molecular Weight

416.2 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-6-[2-(5-iodothiophen-2-yl)ethenyl]benzoate

InChI

InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3

InChI Key

QVNHOHCSFDFRCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dihydroxybenzoic acid and 5-iodo-2-thiophene.

    Esterification: The 2,4-dihydroxybenzoic acid is esterified with ethanol to form ethyl 2,4-dihydroxybenzoate.

    Vinylation: The ethyl 2,4-dihydroxybenzoate is then subjected to a Heck reaction with 5-iodo-2-thiophene to introduce the thienyl vinyl group.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The iodine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl 2,4-dihydroxy-6-[(E)-2-(5-thienyl)ethyl]benzoate.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the hydroxyl and vinyl groups.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 4-(dimethylamino)benzoate Ethyl 2,4-dihydroxybenzoate
Molecular Weight (g/mol) ~430.2 (calculated) 193.24 196.16
Solubility in Water Low (hydroxyls vs. iodine’s hydrophobicity) Moderate (amine enhances solubility) Moderate (polar hydroxyls)
UV-vis λmax (nm) ~350–400 (conjugated system) ~290 (aromatic π→π*) ~310 (phenolic transitions)
Thermal Stability Moderate (iodine may lower decomposition T) High High

Table 3: Reactivity in Polymerization (Resin Systems)

Compound Degree of Conversion (%) Effect of DPI Co-initiator
Ethyl 4-(dimethylamino)benzoate 75 ± 3 Minimal enhancement
Target Compound Not tested Likely low (no amine for radical generation)
2-(dimethylamino)ethyl methacrylate 60 ± 2 Significant improvement with DPI

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